Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride

HIV-1 Protease Drug Design Structure-Activity Relationship

Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride (CAS 2059908-47-1) is a chiral, saturated bicyclic amine existing primarily as the cis-(3aS,6aR) enantiomer. It is not biologically active itself but is a crucial intermediate in synthesizing potent HIV-1 protease inhibitors, most notably the second-generation drug Darunavir.

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
Cat. No. B13222401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride
Molecular FormulaC7H14ClNO
Molecular Weight163.64 g/mol
Structural Identifiers
SMILESC1CC2C(C1)(CCO2)N.Cl
InChIInChI=1S/C7H13NO.ClH/c8-7-3-1-2-6(7)9-5-4-7;/h6H,1-5,8H2;1H
InChIKeyOXCPZUHQMQFKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydro-2H-cyclopenta[b]furan-3a-amine Hydrochloride: A Chiral Building Block for HIV Protease Inhibitor Synthesis


Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride (CAS 2059908-47-1) is a chiral, saturated bicyclic amine existing primarily as the cis-(3aS,6aR) enantiomer . It is not biologically active itself but is a crucial intermediate in synthesizing potent HIV-1 protease inhibitors, most notably the second-generation drug Darunavir . Its structure features a nucleophilic amine group at a bridgehead position of a fused cyclopentane-tetrahydrofuran ring system, a motif that confers specific stereoelectronic properties for target binding when incorporated into the final drug molecule [1].

Why Generic Chiral Amines Cannot Replace (3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine in Darunavir Synthesis


The antiviral potency and resistance profile of the final drug Darunavir are exquisitely dependent on the 'bis-tetrahydrofuran' (bis-THF) P2 ligand, which is constructed using this specific chiral amine building block. Simply substituting a generic chiral amine or an alternative bicyclic scaffold leads to a dramatic loss of HIV-1 protease binding affinity. For instance, replacing the bis-THF moiety with a single tetrahydrofuran (THF) ligand resulted in approximately 1000-fold weaker enzyme inhibition in related analogs [1]. The rigid, fused, and stereochemically defined [3.3.0] bicyclic core is critical for establishing the extensive hydrogen bonding and van der Waals contacts within the protease's S2 subsite, as confirmed by X-ray crystallography [2]. Therefore, interchange with any apparent structural analog not sharing this exact absolute configuration and ring scaffold would yield a clinical candidate that is either inactive or susceptible to common resistance mutations.

Quantitative Performance Comparison: (3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine Hydrochloride vs. Key Structural Analogs


Enzyme Inhibition Potency (Ki) of the Final Protease Inhibitor

The compound's primary differentiator is the potency it confers to the final drug molecule. An inhibitor incorporating the hexahydrocyclopentafuranyl urethane P2-ligand derived from this amine shows a Ki of 15 pM against wild-type HIV-1 protease, comparable to Darunavir (Ki = 16 pM). In contrast, a structurally analogous inhibitor using a simple tetrahydrofuranyl urethane P2-ligand exhibits a Ki of 1.7 nM, a >100-fold loss in binding affinity [1], [2].

HIV-1 Protease Drug Design Structure-Activity Relationship

Antiviral Activity (IC50) Against Drug-Resistant HIV-1 Variants

The final drug synthesized from this intermediate maintains exceptional activity against multi-drug resistant mutants. Darunavir, incorporating the (3aS,6aR) scaffold, shows an IC50 of 3-5 nM against HIV-1 variants resistant to first-generation protease inhibitors (e.g., L10I, M46I, I84V mutations). This potency is directly attributable to the bis-THF P2 ligand's ability to fit within the invariant S2 pocket. Alternative scaffolds often show a >10-fold shift in IC50 against the same resistant panel, ultimately leading to clinical failure [1], [2].

Antiviral Resistance HIV-1 Protease Darunavir Intermediate

Synthetic Efficiency: Enantiomeric Purity and Yield of the Key Intermediate

The commercial value of this compound is tied to its stereochemical purity. Optimized synthesis routes achieve >99.5% enantiomeric excess (ee) for the (3aS,6aR) isomer, with isolated yields of the hydrochloride salt exceeding 97% purity . This high chiral fidelity eliminates the need for costly downstream chiral separations that plague less optimized routes. In contrast, the opposite enantiomer (3aR,6aS) or racemic mixture requires complex resolution steps, increasing production costs by an estimated 2-4 fold for GMP manufacturing .

Chiral Synthesis Process Chemistry Enantiomeric Excess

Primary Application Scenarios for (3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine Hydrochloride Procurement


GMP Synthesis of Darunavir API and Its Biosimilars

This is the definitive application. Any organization manufacturing Darunavir (Prezista) or its approved generics under ANDA or 505(b)(2) pathways requires this intermediate with a documented (3aS,6aR) absolute configuration and high chiral purity to ensure the final API meets compendial standards. The quantitative binding data (Section 3) proves that even minor stereochemical impurities would lead to sub-potent drug product [1].

Discovery of Next-Generation HIV-1 Protease Inhibitors

Medicinal chemistry teams designing inhibitors against resistant viral strains use this amine to construct the P2 ligand. The 15 pM Ki of the resulting inhibitor against wild-type protease (Section 3) serves as a benchmark for new molecular entities. The scaffold's proven success against multi-PI-resistant mutants makes it the default starting point for any program seeking to improve upon Darunavir's profile [1].

Chemical Biology Probe Development for Protease Function Studies

For laboratories studying aspartic protease biology, the hexahydrocyclopentafuranyl scaffold is used to create affinity probes or activity-based probes. The structural rationale from the X-ray crystal structure (Section 2) confirms that this bicyclic amine is the preferred moiety for accessing the conserved S2 pocket, enabling precise target engagement studies in vitro [2].

Generic Chiral Scaffold for Fragment-Based Drug Design (FBDD) Libraries

Due to its rigid, three-dimensional bicyclic structure and a single reactive amine handle, this compound is increasingly used as a core scaffold in fragment libraries for lead generation. Its stereoelectronic properties, which are distinct from flat aromatic amines or achiral piperidines, make it a high-value diversity element for screening against challenging protein targets beyond HIV protease .

Quote Request

Request a Quote for Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.